N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-methoxybenzyl and 4-methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium carbonate.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the substituted thiadiazole with an appropriate amine or amide reagent under dehydrating conditions, such as the use of dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to investigate its antimicrobial and antifungal properties.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting various diseases.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine
Uniqueness
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. Its dual methoxy substitution enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-10-7-14(8-11-16)9-12-18(24)21-20-23-22-19(27-20)13-15-5-3-4-6-17(15)26-2/h3-8,10-11H,9,12-13H2,1-2H3,(H,21,23,24) |
InChI Key |
YDUZGVBKKLIFMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
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